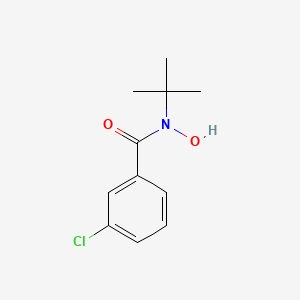![molecular formula C8H19NSi B14364223 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine CAS No. 91076-49-2](/img/structure/B14364223.png)
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is an organic compound that features a trimethylsilyl group attached to an imine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine typically involves the reaction of a primary amine with a trimethylsilyl-containing reagent. One common method is the reaction of 2-methylpropan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
化学反应分析
Types of Reactions
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the imine group less reactive under certain conditions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.
相似化合物的比较
Similar Compounds
2-Methylpropan-1-imine: Lacks the trimethylsilyl group, making it more reactive.
N-[(Trimethylsilyl)methyl]propan-1-imine: Similar structure but without the methyl group on the imine carbon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
Uniqueness
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is unique due to the presence of both a trimethylsilyl group and an imine group. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.
属性
CAS 编号 |
91076-49-2 |
|---|---|
分子式 |
C8H19NSi |
分子量 |
157.33 g/mol |
IUPAC 名称 |
2-methyl-N-(trimethylsilylmethyl)propan-1-imine |
InChI |
InChI=1S/C8H19NSi/c1-8(2)6-9-7-10(3,4)5/h6,8H,7H2,1-5H3 |
InChI 键 |
TVJIIHUWIFPBTA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C=NC[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)




![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)


